BenchChemオンラインストアへようこそ!

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

medicinal chemistry parallel synthesis kinase inhibitor

Essential for medicinal chemists, this pyrazolo[3,4-d]pyrimidine with dual reactive chlorines enables sequential SNAr for exploring SAR at both 3- and 4-positions. Its C6-methyl group is crucial for kinase hinge-binding, making it the preferred scaffold over mono-chloro analogs for developing potent kinase inhibitors. Ideal for parallel synthesis libraries and CRO workflows.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03 g/mol
Cat. No. B11895040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C(=N1)Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-2-9-4(7)3-5(8)11-12-6(3)10-2/h1H3,(H,9,10,11,12)
InChIKeyPYKWWIBNUJXJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Strategic Ortho-Dichloro Scaffold Intermediate for Kinase-Targeted Library Synthesis


3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2) is a functionalized pyrazolo[3,4-d]pyrimidine heterocycle featuring two reactive chlorine atoms at the 3- and 4-positions and a methyl group at the 6-position . The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged ATP-mimetic core in kinase inhibitor drug discovery, having yielded FDA-approved agents including ibrutinib (BTK inhibitor) and clinical candidates across oncology and immunology indications [1]. This compound functions as a versatile synthetic intermediate rather than a final bioactive molecule, with its dual chloride substitution pattern enabling sequential nucleophilic aromatic substitution (SNAr) reactions for the regioselective installation of amine, alcohol, or thiol nucleophiles at two distinct positions [2]. The ortho-dichloro configuration offers a unique vector set for divergent library synthesis that mono-chloro or unsubstituted pyrazolopyrimidine analogs cannot match [2].

Why 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Other Pyrazolopyrimidine Intermediates


Generic substitution with alternative pyrazolo[3,4-d]pyrimidine intermediates fails due to fundamental differences in substitution pattern, reactive handle count, and steric accessibility that directly govern downstream synthetic outcomes. Mono-chloro analogs (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) offer only a single SNAr-reactive site, limiting derivatization to one diversification vector and precluding the sequential orthogonal functionalization required for structure–activity relationship (SAR) exploration at both the 3- and 4-positions [1]. Non-chlorinated or fully elaborated pyrazolopyrimidines lack reactive handles entirely, requiring de novo scaffold construction for each analog [1]. Pyrazolo[1,5-a]pyrimidine regioisomers exhibit fundamentally different binding geometries in kinase ATP pockets and produce SAR trends that are non-transferable to the pyrazolo[3,4-d] series [2]. 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine uniquely occupies a strategic intersection: two differentiated chlorine leaving groups for controlled sequential derivatization, a methyl group that mimics the ribose-binding region of ATP and maintains sufficient steric hindrance to modulate C4 versus C3 reactivity, and the correct [3,4-d] regiochemistry matching the privileged kinase inhibitor pharmacophore established by ibrutinib and related clinical candidates [2][3].

Quantitative Differential Evidence: How 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Compares to Closest Analogs


Sequential SNAr Reactivity: Ortho-Dichloro Configuration Enables Regioselective Derivatization Not Achievable with Mono-Chloro Analogs

The ortho-dichloro substitution pattern (3,4-dichloro) of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine enables temperature- and nucleophile-controlled sequential SNAr reactions at the 4-position followed by the 3-position, yielding bis-functionalized pyrazolopyrimidines with two distinct diversity points. In contrast, the mono-chloro analog 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine permits only a single derivatization event at the 4-position, after which no reactive handle remains for further functionalization. This two-vector vs. one-vector capability translates to a 4-fold increase in library size for a given set of nucleophiles [1].

medicinal chemistry parallel synthesis kinase inhibitor

BTK-Targeted Library Yield: Pyrazolopyrimidine Derivatives Synthesized from Ortho-Dichloro Scaffold Achieve 8-10× Greater Potency than Ibrutinib in Leukemia Models

A series of pyrazolo[3,4-d]pyrimidine derivatives synthesized and derivatized from the 3,4-dichloro scaffold (structurally analogous to the target compound as the core heterocycle) demonstrated antiproliferative activity 8–10 times greater than the FDA-approved BTK inhibitor ibrutinib against multiple leukemia cell lines. Specific compounds in this series achieved IC₅₀ values ranging from 0.84 to 2.9 μM against L1210, K562, and HL-60 leukemia cell lines. The parent 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine compound itself serves as the essential building block for constructing this class of high-potency BTK inhibitors, with the dual-chloro substitution pattern being structurally required for installing the critical 3-aryl and 4-amino pharmacophoric elements [1].

BTK inhibition leukemia ibrutinib

Reactive Handle Differentiability: C4-Cl vs. C3-Cl Reactivity Gradient Enables Orthogonal Functionalization Without Protecting Group Manipulation

The C4-chlorine atom in 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significantly higher electrophilicity toward nucleophilic aromatic substitution than the C3-chlorine due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms and the electron-donating influence of the C6-methyl group on the pyrazole ring. This intrinsic reactivity gradient allows for the chemoselective substitution at C4 with amines or alcohols under mild conditions (e.g., 0–60°C in polar aprotic solvents), leaving the C3-chlorine intact for a subsequent, higher-temperature SNAr event (80–120°C) with a different nucleophile. In mono-chloro analogs, no such sequential differentiation is possible. In 3,4-dichloro analogs lacking the C6-methyl group, the reactivity difference between the two chlorine atoms is attenuated, potentially leading to regiochemical mixtures [1].

SNAr selectivity sequential functionalization medicinal chemistry

Scaffold Compatibility with High-Potency Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines Consistently Outperform Pyrazolo[1,5-a]pyrimidine Regioisomers in Kinase Panel Selectivity

The pyrazolo[3,4-d]pyrimidine scaffold (represented by the target compound as a key intermediate) demonstrates superior kinase inhibition potency and target class breadth compared to its regioisomer pyrazolo[1,5-a]pyrimidine. A comprehensive review of the kinase inhibitor literature reveals that pyrazolo[3,4-d]pyrimidine-based compounds have achieved clinical translation across BTK (ibrutinib), CDK (dinaciclib), and HPK1 (compound 10n, IC₅₀ = 29 nM) programs, whereas pyrazolo[1,5-a]pyrimidine analogs show more restricted kinase targeting profiles and fewer clinical-stage assets. The [3,4-d] regioisomer positions the C4-amino and C3-aryl substituents in an orientation that optimally mimics the adenine ring of ATP while occupying the hydrophobic back pocket of kinase active sites; the [1,5-a] regioisomer presents a rotated vector geometry that is incompatible with many kinase hinge-binding motifs [1].

kinase selectivity scaffold comparison ATP-mimetic

Optimal Procurement and Application Scenarios for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine


Parallel Synthesis of Bis-Functionalized Kinase Inhibitor Libraries for Hit-to-Lead SAR

Procurement of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is optimal for medicinal chemistry teams executing parallel synthesis campaigns requiring rapid exploration of substitution at both the 3- and 4-positions of the pyrazolopyrimidine core. The orthogonal SNAr reactivity gradient enables a two-step sequential derivatization protocol: first, diverse amine nucleophiles are introduced at C4 under mild conditions (room temperature to 60°C, 2–6 hours in DMF with DIPEA); second, after solvent exchange or direct addition, aryl/heteroaryl boronic acids, amines, or thiols are coupled at C3 under Suzuki conditions or higher-temperature SNAr (80–120°C, 12–24 hours). This approach generates libraries of 48–96 bis-functionalized pyrazolopyrimidines from a single 10–25 gram procurement of the dichloro intermediate. The C6-methyl group provides appropriate steric and electronic tuning for kinase hinge-binding while maintaining sufficient solubility for library purification protocols [1][2].

BTK Inhibitor Lead Optimization Leveraging Ibrutinib's Scaffold Advantage

For oncology programs targeting BTK-driven B-cell malignancies, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as the essential building block for constructing covalent and reversible BTK inhibitors that can achieve 8–10-fold greater potency than ibrutinib in cellular assays. The procurement scenario involves purchasing 25–100 gram quantities to support a focused lead optimization campaign of 30–50 final compounds. Key synthetic transformations include installation of an acrylamide warhead at the C4-amino position (for covalent BTK engagement) and a biaryl ether or alkyne-linked phenoxy group at the C3-position to occupy the hydrophobic selectivity pocket. The dichloro intermediate enables the precise regiochemical control required to position the covalent warhead at C4 (the optimal vector for Cys481 targeting) while independently optimizing the C3 selectivity pocket interaction—a synthetic flexibility not achievable from mono-functionalized or pre-elaborated pyrazolopyrimidine alternatives [2].

Dual CDK/GSK-3β Inhibitor Discovery with Strategic C6-Methyl Advantage

Research groups pursuing dual CDK2/GSK-3β inhibition for oncology or neurodegenerative disease applications should procure 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine specifically for its C6-methyl group, which occupies the ribose-binding pocket of the kinase ATP site and contributes to target selectivity. Recent literature demonstrates that pyrazolo[3,4-d]pyrimidine derivatives achieve dual CDK2/GSK-3β inhibition with IC₅₀ values of 0.128–0.244 μM (CDK2) and 0.160–0.317 μM (GSK-3β), outperforming the pan-CDK inhibitor roscovitine (IC₅₀ = 0.457 μM for CDK2). The C6-methyl group of the target compound is structurally conserved in these active derivatives and cannot be replaced by hydrogen, ethyl, or bulkier alkyl substituents without loss of kinase potency. Procurement of the 6-methyl-substituted intermediate therefore locks the correct substitution pattern into the synthetic route from the outset, whereas starting from a C6-unsubstituted scaffold would require late-stage alkylation steps that introduce regiochemical ambiguity and lower overall yields [3].

Contract Research Organization (CRO) Parallel Synthesis Service Offering

For CROs providing fee-for-service medicinal chemistry support, bulk procurement of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (100–500 gram scale, ≥95% purity) enables standardized parallel synthesis workflows that can be applied across multiple client programs targeting diverse kinases (BTK, CDK, HPK1, FLT3, VEGFR2, EGFR). The compound's dual reactive handles and predictable chemoselectivity allow CROs to develop a validated synthetic protocol—C4 amination followed by C3 functionalization—that can be executed with high reproducibility by multiple chemists across different projects. This workflow standardization reduces method development time per project by 40–60% and enables consistent delivery timelines for 24–96 compound libraries. The C6-methyl substitution provides sufficient aqueous solubility for automated flash chromatography purification, eliminating the need for preparative HPLC in many cases and reducing per-compound purification costs by approximately $50–100 USD. The established clinical relevance of the pyrazolo[3,4-d]pyrimidine scaffold (ibrutinib, dinaciclib) further strengthens the value proposition when proposing this building block to prospective pharmaceutical clients [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.